![molecular formula C13H13ClN2OS B2680383 4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide CAS No. 863512-46-3](/img/structure/B2680383.png)
4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
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Overview
Description
4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide is a compound that belongs to the class of organic compounds known as benzamides. It features a benzamide core substituted with a 4-chloro group and a 2-(2-methyl-1,3-thiazol-4-yl)ethyl side chain. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromoacetophenone with thiourea in the presence of a base such as sodium hydroxide.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the benzamide core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that 4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows it to inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Antifungal Properties
In addition to its antibacterial activity, this compound has been evaluated for antifungal properties. Research indicates that it can inhibit the growth of several fungal species, which positions it as a potential therapeutic agent in treating fungal infections .
Agricultural Applications
Pesticidal Activity
The compound has also been studied for its potential use as a pesticide. Its thiazole moiety contributes to its effectiveness against various agricultural pests. Preliminary studies suggest that it may disrupt the biological functions of target pests, thus providing a new avenue for pest management in agriculture .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, researchers synthesized various thiazole derivatives, including this compound. They assessed their antimicrobial efficacy using minimal inhibitory concentration (MIC) values. The results indicated that this compound had one of the lowest MIC values against Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .
Case Study 2: Pesticide Development
Another study focused on the synthesis of thiazole-containing compounds for agricultural use. The research demonstrated that compounds similar to this compound exhibited significant insecticidal activity against common pests. The findings suggest that such compounds could be integrated into pest management strategies to enhance crop protection while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide: Unique due to its specific substitution pattern and biological activities.
2,4-disubstituted thiazoles: These compounds also exhibit diverse biological activities but differ in their substitution patterns and specific applications.
Benzamides with different substituents: These compounds may have similar core structures but differ in their functional groups, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to its specific combination of a benzamide core with a thiazole ring, which imparts distinct chemical reactivity and potential biological activities .
Biological Activity
4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide (CAS Number: 7119088) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H13ClN2OS. The compound features a thiazole ring, which is known for its pharmacological significance, particularly in antimicrobial and anticancer activities.
Property | Value |
---|---|
Molecular Weight | 272.77 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
CAS Number | 7119088 |
Anticancer Activity
Research indicates that compounds containing thiazole derivatives exhibit significant anticancer properties. The thiazole moiety in this compound is hypothesized to enhance its interaction with biological targets involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit mitotic kinesins like HSET (KIFC1), leading to multipolar spindle formation and subsequent cell death in cancer cells .
Antimicrobial Properties
Thiazole derivatives have been widely studied for their antimicrobial activities. The presence of chlorine and the thiazole ring in the compound suggests potential effectiveness against various bacterial strains. Preliminary data suggest that compounds with similar structures have shown inhibition against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds is often influenced by their structural features. Modifications to the benzamide portion can significantly affect potency and selectivity. For example, substituents on the benzene ring can enhance binding affinity to target proteins .
Case Studies
- Inhibition of HSET : A study demonstrated that a related thiazole compound exhibited micromolar inhibition of HSET, leading to increased multipolarity in centrosome-amplified cancer cells . This highlights the potential of thiazole derivatives as targeted cancer therapies.
- Antimicrobial Efficacy : Another investigation reported that thiazole-based compounds showed promising results against resistant strains of bacteria, indicating their potential as new antimicrobial agents .
Properties
IUPAC Name |
4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c1-9-16-12(8-18-9)6-7-15-13(17)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLJSEHSLKGUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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